molecular formula C11H5F6N3O B2571295 2,2,2-trifluoro-1-{1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-one CAS No. 1483149-41-2

2,2,2-trifluoro-1-{1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-one

Cat. No.: B2571295
CAS No.: 1483149-41-2
M. Wt: 309.171
InChI Key: DQHDWTANVZYRND-UHFFFAOYSA-N
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Description

“2,2,2-Trifluoro-1-[1-[4-(trifluoromethyl)phenyl]triazol-4-yl]ethanone” is a chemical compound with the molecular formula C9H4F6O . It is also known by other names such as “2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanone”, “4-(Trifluoromethyl)-alpha,alpha,alpha-trifluoroacetophenone”, and “2,2,2-Trifluoro-4’-(trifluoromethyl)acetophenone” among others .


Synthesis Analysis

The synthesis of this compound has been reported in the literature. For instance, a novel fluorinated aromatic dianhydride, 4,4’-[2,2,2-trifluoro-1-(3-trifluoromethyl-phenyl)ethylidene]diphthalic anhydride (TFDA) was synthesized by coupling of 3’-trifluoromethyl-2,2,2-trifluoroacetophenone with o-xylene under the catalysis of trifluoromethanesulfonic acid, followed by oxidation of KMnO4 and dehydration .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: InChI=1S/C9H4F6O/c10-8(11,12)6-3-1-5(2-4-6)7(16)9(13,14)15/h1-4H . The 3D structure of the molecule can be viewed using appropriate software .

Scientific Research Applications

Antifungal Applications

Triazole derivatives, such as those synthesized from difluoro(heteroaryl)methyl moieties, have shown significant antifungal activities. These compounds, excluding specific derivatives, exhibit in vitro antifungal properties against both yeasts and filamentous fungi, with some showing activities comparable to or superior to itraconazole, a well-known antifungal drug (Eto, Kaneko, & Sakamoto, 2000).

Electrophilic Trifluoromethylthiolation

The compound "2-Diazo-1-phenyl-2-((trifluoromethyl)sulfonyl)ethan-1-one" has been utilized as both a building block and an electrophilic trifluoromethylthiolation reagent. This demonstrates its versatility in chemical synthesis, especially in the creation of trifluoromethylthio compounds through copper catalysis (Huang et al., 2016).

Corrosion Inhibition

Triazole derivatives have also been investigated for their role as corrosion inhibitors. For instance, 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone has shown promising results as a corrosion inhibitor for mild steel in hydrochloric acid environments. This highlights the compound's potential in protecting metals from corrosive damage, supported by both experimental data and quantum chemical calculations (Jawad et al., 2020).

Antimicrobial Agents

Novel triazole derivatives have been synthesized and characterized for their potential antimicrobial activities. These compounds have shown inhibitory effects against both bacteria and fungi, indicating their potential in developing new antimicrobial agents (Li Bochao et al., 2017).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Properties

IUPAC Name

2,2,2-trifluoro-1-[1-[4-(trifluoromethyl)phenyl]triazol-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5F6N3O/c12-10(13,14)6-1-3-7(4-2-6)20-5-8(18-19-20)9(21)11(15,16)17/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQHDWTANVZYRND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)N2C=C(N=N2)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5F6N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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